2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone
Overview
Description
2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group and a 3-methyl-2-butenyloxy group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone and 3-methyl-2-buten-1-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Procedure: The acetophenone is first hydroxylated to introduce the hydroxy group at the 2’ position. Subsequently, the 3-methyl-2-butenyloxy group is introduced through an etherification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of 2’-oxo-4’-(3-methyl-2-butenyloxy)acetophenone.
Reduction: Formation of 2’-hydroxy-4’-(3-methyl-2-butenyloxy)phenylethanol.
Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone exerts its effects involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
2’-Hydroxyacetophenone: Lacks the 3-methyl-2-butenyloxy group, making it less complex.
4’-Hydroxy-3’-(3-methyl-2-butenyloxy)acetophenone: Differently substituted, leading to variations in reactivity and applications.
This detailed overview provides a comprehensive understanding of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)6-7-16-11-4-5-12(10(3)14)13(15)8-11/h4-6,8,15H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMGRHZTEMOJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448849 | |
Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24672-83-1 | |
Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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